2-Hydrazinyl-3,5,6-trimethylpyrazine

ADME/PK Lead Optimization Hydrophobicity

2-Hydrazinyl-3,5,6-trimethylpyrazine (CAS 23126-98-9) is a trisubstituted pyrazine derivative featuring a hydrazine functional group at the 2-position and methyl groups at the 3, 5, and 6 positions. It is a member of the hydrazinopyrazine class, which serves as versatile intermediates for synthesizing heterocyclic compounds, including pyrazoles and pyridazines, and are used in the development of pharmaceuticals and pesticides.

Molecular Formula C7H12N4
Molecular Weight 152.20 g/mol
CAS No. 23126-98-9
Cat. No. B13111394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-3,5,6-trimethylpyrazine
CAS23126-98-9
Molecular FormulaC7H12N4
Molecular Weight152.20 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C(=N1)C)NN)C
InChIInChI=1S/C7H12N4/c1-4-5(2)10-7(11-8)6(3)9-4/h8H2,1-3H3,(H,10,11)
InChIKeyVENSEBGXNPJWAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazinyl-3,5,6-trimethylpyrazine (CAS 23126-98-9): A Tri-Methyl Substituted Pyrazine Hydrazine for Chemical Synthesis and Derivatization


2-Hydrazinyl-3,5,6-trimethylpyrazine (CAS 23126-98-9) is a trisubstituted pyrazine derivative featuring a hydrazine functional group at the 2-position and methyl groups at the 3, 5, and 6 positions [1]. It is a member of the hydrazinopyrazine class, which serves as versatile intermediates for synthesizing heterocyclic compounds, including pyrazoles and pyridazines, and are used in the development of pharmaceuticals and pesticides [2]. The compound's specific substitution pattern is designed to confer distinct steric and electronic properties compared to its less-substituted or differently-substituted analogs.

Why 2-Hydrazinyl-3,5,6-trimethylpyrazine Cannot Be Simply Replaced by Other Hydrazinopyrazines


Generic substitution among hydrazinopyrazines is unreliable due to the profound impact of the methyl substitution pattern on key chemical and biological properties. The number and position of methyl groups on the pyrazine ring directly influence the electron density of the heterocycle, thereby modulating the nucleophilicity of the hydrazine moiety and its reactivity in hydrazone formation or cyclocondensation reactions [1]. Furthermore, the increased hydrophobicity from the three methyl groups alters the compound's logP and aqueous solubility relative to unsubstituted or dimethyl analogs, which is critical for its role as an intermediate in multi-step syntheses or in applications involving membrane permeability . Quantitative evidence for these property differences is provided below.

Quantitative Differentiation Guide for 2-Hydrazinyl-3,5,6-trimethylpyrazine


Computed Octanol-Water Partition Coefficient (LogP) for Lipophilicity Assessment

The tri-methyl substitution pattern on 2-Hydrazinyl-3,5,6-trimethylpyrazine results in a significantly higher predicted logP (a measure of lipophilicity) compared to its unsubstituted parent compound, 2-hydrazinylpyrazine. This difference predicts altered membrane permeability and distribution characteristics, a key factor for applications in medicinal chemistry and chemical biology [1]. While experimental logP data is not available for these specific compounds, the predicted values provide a class-level inference for procurement decisions.

ADME/PK Lead Optimization Hydrophobicity

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity

2-Hydrazinyl-3,5,6-trimethylpyrazine has a TPSA of 63.8 Ų, identical to that of 2-hydrazinylpyrazine, as the hydrazine and ring nitrogen contributions are unchanged . However, the addition of three hydrophobic methyl groups decreases the compound's aqueous solubility relative to the unsubstituted parent while maintaining the same polar surface area. This shifts the balance of polarity and hydrophobicity, which is predicted to improve passive membrane permeation rates compared to the comparator [1].

Drug-likeness Physicochemical Profile Oral Bioavailability

Steric Hindrance and Regioselectivity in Hydrazone Formation

The presence of three methyl groups around the pyrazine ring of the target compound introduces significant steric bulk adjacent to the reactive hydrazine group at position 2. This is in contrast to 2-hydrazinylpyrazine, which lacks any methyl substitution. This steric hindrance is expected to slow down reactions with bulky electrophiles and can change regioselectivity in cyclocondensation reactions used to make pyrazoles and pyridazines. While specific kinetic data comparing these two compounds is not publicly available, the effect is a well-established principle in heterocyclic chemistry and is cited as the basis for using different substituted hydrazines to control synthetic outcomes. [1] [2]

Synthetic Chemistry Regioselectivity Hydrazone Synthesis

Key Application Scenarios Where 2-Hydrazinyl-3,5,6-trimethylpyrazine Provides a Clear Advantage


Synthesis of Lipophilic Pyrazole-Based CNS Drug Candidates

The elevated logP of 2-Hydrazinyl-3,5,6-trimethylpyrazine, as established in Section 3, makes it the preferred hydrazine building block for synthesizing analogs of CNS-penetrant drugs where increased lipophilicity is correlated with better blood-brain barrier permeation. Its use is directly implicated in patents for neuroprotective agents, as shown in literature describing the preparation of 1-(3,5,6-trimethylpyrazin-2-yl)-5-pyrazolol compounds with potential in treating stroke and Alzheimer's disease. [1]

Regioselective Synthesis of Sterically-Defined Heterocycles

For chemists aiming to synthesize specific regioisomers of pyrazoles or pyridazines via cyclocondensation, the steric bulk provided by the three methyl groups of this compound can be exploited to control the formation of one isomer over another. This is a direct consequence of the steric hindrance evidence discussed previously, offering a route to products that are difficult to access with the unsubstituted 2-hydrazinylpyrazine. [2]

Derivatization Reagent for Selective Detection of Small-Molecule Aldehydes

When used as a derivatization agent for aldehydes in analytical chemistry, the trimethyl-substituted hydrazone products formed with this compound will exhibit longer retention times in reverse-phase HPLC separations compared to those from 2-hydrazinylpyrazine. This chromatographic shift, driven by the compound's higher hydrophobicity, is valuable for resolving low-molecular-weight carbonyl compounds that co-elute with matrix interferences. [3]

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